5-(4-Pyridyl)dipyrromethane 5-(4-Pyridyl)dipyrromethane
Brand Name: Vulcanchem
CAS No.: 52073-75-3
VCID: VC3735461
InChI: InChI=1S/C14H13N3/c1-3-12(16-7-1)14(13-4-2-8-17-13)11-5-9-15-10-6-11/h1-10,14,16-17H
SMILES: C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol

5-(4-Pyridyl)dipyrromethane

CAS No.: 52073-75-3

Cat. No.: VC3735461

Molecular Formula: C14H13N3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Pyridyl)dipyrromethane - 52073-75-3

Specification

CAS No. 52073-75-3
Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
IUPAC Name 4-[bis(1H-pyrrol-2-yl)methyl]pyridine
Standard InChI InChI=1S/C14H13N3/c1-3-12(16-7-1)14(13-4-2-8-17-13)11-5-9-15-10-6-11/h1-10,14,16-17H
Standard InChI Key RPABFDPAGHDWCQ-UHFFFAOYSA-N
SMILES C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3
Canonical SMILES C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3

Introduction

Chemical Identity and Structure

5-(4-Pyridyl)dipyrromethane, also known as 4-[bis(1H-pyrrol-2-yl)methyl]pyridine, is an organic compound with significant importance in chemical synthesis. This section details its structural characteristics and identification parameters.

Nomenclature and Identification

The compound is formally identified by several names in scientific literature, reflecting its structural components and arrangement.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number52073-75-3
IUPAC Name4-[bis(1H-pyrrol-2-yl)methyl]pyridine
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Synonyms4-[Di(2-pyrrolyl)methyl]pyridine; 4-(di-pyrrol-2-yl-methyl) pyridine; meso-(4-pyridyl)-2,2'-dipyrromethane

The compound's structure features two pyrrole units linked by a methylene bridge, with a pyridine substituent at the meso position. This arrangement gives the molecule its distinctive reactivity profile and makes it particularly valuable in porphyrin chemistry .

Structural Characteristics

The structural arrangement of 5-(4-Pyridyl)dipyrromethane is crucial to understanding its chemical behavior and applications. The compound contains three nitrogen atoms: one in the pyridyl group and one in each of the two pyrrole units. This nitrogen-rich structure contributes to its utility in coordination chemistry and materials science.

The presence of the pyridyl group introduces asymmetry into the molecule, which is important for its role in synthesizing asymmetrical porphyrins. The pyrrole units, known for their electron-rich nature, provide sites for various chemical transformations, particularly in macrocycle formation .

Synthesis Methods

The synthesis of 5-(4-Pyridyl)dipyrromethane involves specific reaction conditions and procedures to ensure high yield and purity. This section outlines the established synthetic routes and important considerations for successful preparation.

General Synthetic Approach

The primary method for synthesizing 5-(4-Pyridyl)dipyrromethane involves the condensation of pyrrole with 4-pyridinecarboxaldehyde under acidic conditions. This approach has been well-documented in literature and provides reliable results when executed properly .

Detailed Synthesis Procedure

A standard procedure for synthesizing 5-(4-Pyridyl)dipyrromethane involves the following steps:

  • A mixture of 4-pyridinecarboxaldehyde (1.9 mL, 20 mmol) and pyrrole (30 mL, 420 mmol) is prepared

  • The mixture is stirred for approximately 12 hours at a temperature of around 85°C

  • After reaction completion, the mixture is evaporated to dryness

  • The crude product is separated by column chromatography on alumina gel

  • A 1:1 mixture of hexane and ethyl acetate is used as the mobile phase

  • The purified product is collected and characterized

This method typically yields around 42% of the desired product. The significant excess of pyrrole (21:1 molar ratio) is necessary to minimize the formation of oligomeric by-products .

Spectroscopic Characterization

The synthesized 5-(4-Pyridyl)dipyrromethane can be characterized using various spectroscopic techniques:

1H-NMR Spectroscopy (400 MHz, DMSO):

  • δ 10.58 ppm (s, 2H, NH-pyrrole)

  • δ 8.26 ppm (m, 2H, 2,6-Pyridyl)

  • δ 7.10 ppm (m, 2H, 3-5-Pyridyl)

  • δ 6.60 ppm (m, 2H, pyrrole)

  • δ 5.93 ppm (m, 2H, pyrrole)

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-(4-Pyridyl)dipyrromethane is essential for its application in various research areas. This section outlines its key characteristics and reactivity patterns.

Chemical Reactivity

The chemical reactivity of 5-(4-Pyridyl)dipyrromethane is primarily determined by its functional groups:

  • The pyrrole NH groups are weakly acidic and can be deprotonated under basic conditions

  • The meso position (the carbon connecting the two pyrrole units and the pyridyl group) can undergo various substitution reactions

  • The pyridyl nitrogen can act as a nucleophile or coordinate with metal ions

  • The pyrrole units can participate in electrophilic aromatic substitution reactions

These reactive sites make 5-(4-Pyridyl)dipyrromethane particularly valuable in complex synthesis pathways, especially in porphyrin chemistry .

Applications in Chemical Research

5-(4-Pyridyl)dipyrromethane has found numerous applications in chemical research, particularly in the synthesis of more complex structures and functional materials. This section explores its primary uses and significance in various research areas.

Porphyrin Synthesis

The most significant application of 5-(4-Pyridyl)dipyrromethane is as an intermediate in the synthesis of asymmetrical trans A2B2 porphyrins bearing pyridyl functional rings. Porphyrins are important macrocyclic compounds with applications in various fields including catalysis, photovoltaics, and medicine .

The pyridyl groups in porphyrins derived from 5-(4-Pyridyl)dipyrromethane introduce specific properties:

  • Enhanced water solubility compared to non-functionalized porphyrins

  • Ability to coordinate with metal ions through the pyridyl nitrogen

  • Potential for further functionalization through the pyridyl group

Materials Science Applications

Research has demonstrated that 5-(4-Pyridyl)dipyrromethane can form both conductive homo-polymers and co-polymers, making it valuable in materials science applications. These polymeric materials have been investigated for various uses:

  • Development of chemical sensors, particularly for detecting heavy metals

  • Creation of electroactive films for electrochemical applications

  • Synthesis of hybrid materials with tailored pore dimensions

  • Development of materials with specific optical properties, including intense red absorption in UV-visible spectra and distinctive emission characteristics

Sol-Gel Chemistry

5-(4-Pyridyl)dipyrromethane has been incorporated into silica sol-gel systems to create hybrid organic-inorganic materials. These materials combine the structural properties of silica with the functional characteristics of the dipyrromethane unit. The synthesis typically involves:

  • Preparation of a silica precursor solution using compounds such as methyltriethoxysilane (MeTEOS), tetraethoxysilane (TEOS), or tetramethoxysilane (TMOS)

  • Incorporation of 5-(4-Pyridyl)dipyrromethane into the sol

  • Gelation under controlled conditions

  • Processing to obtain the final hybrid material

These hybrid materials exhibit properties suitable for applications in catalysis, sensing, and optics .

Biological Activity

Research has revealed several potential biological activities associated with 5-(4-Pyridyl)dipyrromethane, making it of interest for biomedical applications. This section summarizes the key findings regarding its biological properties.

Antimicrobial Properties

Studies have indicated that 5-(4-Pyridyl)dipyrromethane exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The data below presents the inhibition zones observed for various bacterial strains.

Table 2: Antimicrobial Activity Against Selected Bacterial Strains

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest potential applications in developing new antimicrobial agents, particularly against Staphylococcus aureus, which showed the highest sensitivity to the compound.

Antioxidant Activity

The antioxidant capacity of 5-(4-Pyridyl)dipyrromethane has been evaluated through standard in vitro assays that measure the ability to scavenge free radicals.

Table 3: Antioxidant Activity Measurements

Assay TypeIC50 Value (μM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These values indicate moderate antioxidant activity, suggesting potential applications in preventing oxidative stress-related damage in biological systems.

ParameterInformation
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P280-P301+P312-P302+P352-P305+P351+P338

The hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Research Developments and Future Prospects

Ongoing research continues to explore new applications and properties of 5-(4-Pyridyl)dipyrromethane. This section highlights recent developments and potential future directions.

Sensor Development

One promising area of research involves the use of 5-(4-Pyridyl)dipyrromethane in developing molecular imprinted polymer (MIP)-based sensors. Studies have demonstrated that electropolymerized films of this compound can be imprinted with target molecules, creating selective recognition sites.

For example, research has shown that 5-(4-Pyridyl)dipyrromethane-based polymers can be used to create sensors for salicylic acid. These sensors exhibit selective binding and can be integrated into various detection platforms.

Photodynamic Applications

Another emerging application involves the use of 5-(4-Pyridyl)dipyrromethane in creating photokilling materials. By imprinting photosensitizers onto electropolymerized films of this compound, researchers have developed materials with photoinduced bactericidal activity against pathogens such as Staphylococcus aureus.

These materials hold promise for creating reusable antibacterial surfaces that can be activated by light, potentially addressing the growing concern of antimicrobial resistance.

Catalytic Applications

The coordination properties of the pyridyl group in 5-(4-Pyridyl)dipyrromethane make it valuable for developing novel catalytic systems. Research in this area is exploring the potential of metal complexes formed with this compound for applications in organic synthesis and environmental remediation.

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